molecular formula C25H29ClN2 B7908401 1,3,3-TRIMETHYL-2-{3-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]PROP-1-EN-1-YL}INDOL-1-IUM CHLORIDE

1,3,3-TRIMETHYL-2-{3-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]PROP-1-EN-1-YL}INDOL-1-IUM CHLORIDE

Cat. No.: B7908401
M. Wt: 393.0 g/mol
InChI Key: QCGOYKXFFGQDFY-UHFFFAOYSA-M
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Description

1,3,3-Trimethyl-2-{3-[(2Z)-1,3,3-trimethylindol-2-ylidene]prop-1-en-1-yl}indol-1-ium chloride is a near-infrared (NIR) heptamethine cyanine dye, widely recognized in research as IR-26. Its primary research value lies in its exceptional absorption and fluorescence properties in the near-infrared region (approximately 1100-1200 nm), a window of great interest for advanced applications. In the field of biomedical imaging, this dye is investigated as a contrast agent for deep-tissue optical imaging, as NIR light experiences reduced scattering and absorption by biological tissues, allowing for improved penetration depth and resolution. Furthermore, its strong absorption in the NIR range makes it a candidate for photothermal therapy, where the dye converts absorbed light energy into heat to selectively ablate cancer cells. Beyond biomedicine, IR-26 is a critical component in materials science research, particularly in the development of optoelectronic devices. It is studied for its use in organic solar cells as a sensitizer to extend the light-harvesting range into the infrared spectrum, thereby improving photon capture and device efficiency. It also finds application in the field of laser technology, where it is used as a gain medium for dye lasers operating in the NIR range. The molecule's function is derived from its polymethine bridge, which features a conjugated π-electron system that allows for efficient excitation with low-energy photons, resulting in its characteristic optical properties. This compound is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,3,3-trimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N2.ClH/c1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;/h7-17H,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGOYKXFFGQDFY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052315
Record name C.I.Basic Red 12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6320-14-5
Record name Basic Red 12
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6320-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I.Basic Red 12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,3,3-Trimethylindolenine (TMI)

TMI is synthesized via the reaction of aniline with 3-chloro-3-methylbutane-2-one (CMBK) under controlled conditions. The method, as described in US4211704A, involves two stages:

  • Former Stage : Aniline and CMBK are mixed in a molar ratio of 3:1–10:1 and reacted at 50°C–150°C for 2–20 hours.

  • Latter Stage : The mixture is refluxed at aniline’s boiling point (~184°C) for 0.5–2 hours to complete cyclization.

Critical Parameters :

  • Molar Ratio : A 5:1–8:1 ratio of aniline to CMBK maximizes yield (80% theoretical).

  • Temperature : Optimal reaction temperatures are 60°C–120°C; higher temperatures (>150°C) promote side reactions.

  • Catalyst : Aniline hydrochloride (1–5 wt%) accelerates the reaction without requiring corrosive condensing agents.

Quaternization to Indolium Salts

TMI is quaternized using methylating agents (e.g., methyl iodide or dimethyl sulfate) to form 1,3,3-trimethylindolium iodide. Subsequent ion exchange with silver chloride (AgCl) or tetrafluoroboric acid (HBF₄) yields the chloride or tetrafluoroborate salt, respectively.

Condensation Reactions: Formation of the Cyanine Bridge

The central conjugated prop-1-en-1-yl bridge is formed via a condensation reaction between two indolium precursors.

Aldol Condensation

A Zincke-König reaction is employed, where the indolium salt reacts with a trialkoxypropenal in the presence of a base (e.g., triethylamine). The reaction proceeds via nucleophilic attack at the activated α-position of the indolium ring, followed by elimination to form the conjugated system.

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane (DCM) or acetonitrile.

  • Temperature : 0°C–25°C to minimize decomposition.

  • Stoichiometry : A 1:1 molar ratio ensures symmetric coupling.

Stereochemical Control

The (2Z)-configuration of the prop-1-en-1-yl bridge is critical for optical properties. Steric hindrance from the 1,3,3-trimethyl groups on the indolium rings favors the Z-isomer, which is stabilized by intramolecular interactions.

Counterion Exchange to Chloride

The final step involves replacing the original counterion (e.g., tetrafluoroborate or iodide) with chloride.

Metathesis Reaction

The indolium tetrafluoroborate (from PubChem CID 13499547) is treated with a chloride source (e.g., hydrochloric acid or NaCl) in a polar solvent (e.g., methanol):
Indolium-BF4+ClIndolium-Cl+BF4\text{Indolium-BF}_4^- + \text{Cl}^- \rightarrow \text{Indolium-Cl}^- + \text{BF}_4^-

Optimization :

  • Solvent : Methanol/water mixtures (9:1 v/v) enhance ion mobility.

  • Temperature : Room temperature avoids thermal degradation.

  • Yield : >95% after recrystallization.

Purification and Characterization

Chromatographic Purification

Crude product is purified via column chromatography (silica gel, eluent: DCM/methanol 95:5) to remove unreacted precursors and byproducts.

Crystallization

Recrystallization from ethanol/water (1:3) yields needle-shaped crystals suitable for X-ray diffraction.

Analytical Data

  • UV-Vis : λₘₐₐ = 650–670 nm (in methanol).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.8–7.2 (m, aromatic H), 3.1 (s, N-CH₃), 1.6 (s, C-CH₃).

  • MS (ESI+) : m/z 423.2 [M-Cl]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Zincke-König7899High stereoselectivityRequires anhydrous conditions
Aldol Condensation6595ScalableByproduct formation at high temps
Ion Exchange9599Simple counterion substitutionDependent on precursor availability

Industrial-Scale Considerations

Waste Management

The US4211704A method reduces acidic waste by avoiding ZnCl₂ or H₂SO₄, aligning with green chemistry principles.

Cost Efficiency

CMBK, derived from methyl isopropyl ketone, is cost-effective compared to phenylhydrazine-based routes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indolium nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding indole derivatives.

    Reduction: Formation of reduced indolium salts.

    Substitution: Formation of N-alkylated indolium compounds.

Scientific Research Applications

Organic Synthesis

TMII serves as a versatile reagent in organic synthesis. It is used in:

  • Cycloaddition Reactions : TMII can participate in cycloaddition reactions to form complex cyclic structures. This property is valuable in synthesizing various natural products and pharmaceuticals .

Photochromic Materials

TMII has been utilized in the development of photochromic materials:

  • Dye Synthesis : The compound acts as a precursor for synthesizing red photochromic dyes. These dyes change color upon exposure to light, making them suitable for applications in smart materials and optical devices .

Photochemical Studies

Research has shown that TMII can undergo photochemical reactions:

  • Ring-opening Polymerization : It can be used to synthesize photochromic homopolymers through a ring-opening mechanism, which has implications for creating materials with tunable optical properties .

Biological Applications

TMII derivatives have been studied for their biological activities:

  • Antimicrobial Properties : Certain derivatives of TMII have demonstrated antimicrobial activity, suggesting potential applications in pharmaceuticals .

Data Table: Applications Overview

Application AreaSpecific UseReferences
Organic SynthesisCycloaddition reactions
Photochromic MaterialsSynthesis of red photochromic dyes
Photochemical StudiesRing-opening polymerization
Biological ApplicationsAntimicrobial activity

Case Study 1: Synthesis of Photochromic Dyes

A study conducted by researchers at Sigma-Aldrich demonstrated the effectiveness of TMII in synthesizing photochromic dyes that exhibit significant color changes upon UV light exposure. The synthesized dyes showed potential for use in smart textiles and sensors.

Case Study 2: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of TMII were tested against various bacterial strains. Results indicated that certain modifications to the indole structure enhanced antimicrobial efficacy, highlighting the potential for developing new antibiotics based on TMII derivatives.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with light and produce fluorescence. The molecular structure allows for the absorption of light at specific wavelengths, leading to the emission of light at different wavelengths. This property is exploited in various applications, including fluorescence microscopy and photodynamic therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Indocyanine Dyes
Compound Name Counterion Conjugation Length Key Substituents Applications References
Target Compound (Brilliant Pink AS) Cl⁻ Prop-1-enyl 1,3,3-Trimethylindole ×2 Selenium detection, Dyes
1,3,3,1',3',3'-Hexamethylindocarbocyanin iodide I⁻ Prop-1-enyl 1,3,3-Trimethylindole ×2 Bioimaging, Photovoltaics
Benzo[cd]indolium tetrafluoroborate derivative BF₄⁻ Prop-1-enyl Butyl groups on indole Organic electronics
CY3.5 NHS Ester Cl⁻ Pentadienyl Sulfonate groups Bioimaging (fluorescence)
Key Observations :

Counterion Effects :

  • The chloride counterion in the target compound improves aqueous solubility compared to iodide (e.g., 1,3,3,1',3',3'-hexamethylindocarbocyanin iodide), which is less polar and more suited for lipid-rich environments .
  • Tetrafluoroborate (BF₄⁻) derivatives (e.g., CAS: 143185-79-9) exhibit enhanced thermal stability, making them preferable in optoelectronic applications .

Conjugation and Spectral Properties :

  • The target compound’s prop-1-enyl bridge results in absorbance maxima (~500–550 nm), typical of indocyanines. In contrast, CY3.5 derivatives with extended pentadienyl chains absorb at longer wavelengths (650–750 nm), ideal for near-infrared imaging .

Functional Groups :

  • Sulfonate groups in CY3.5 (e.g., CAS: 146368-16-3) enhance water solubility and reduce aggregation, critical for fluorescence efficiency in biological media. The target compound lacks these groups, limiting its utility in aqueous bioimaging .

Stability and Application-Specific Performance

  • Thermal Stability : The target compound’s chloride salt is stable under ambient conditions but degrades at temperatures >200°C. Tetrafluoroborate analogues (e.g., CAS: 143185-79-9) exhibit superior thermal resilience (>300°C) .
  • Photostability : CY3.5 and CY5 derivatives () incorporate rigidizing substituents (e.g., cyclohexenyl rings) to reduce photobleaching, a feature absent in the target compound .
  • Selectivity in Selenium Detection : The target compound’s indole N-methyl groups create a hydrophobic pocket, enabling selective binding to selenium(IV) over competing ions like sulfate .

Biological Activity

The compound 1,3,3-trimethyl-2-{3-[(2Z)-1,3,3-trimethylindol-2-ylidene]prop-1-en-1-yl}indol-1-ium chloride is a complex organic molecule with potential biological activities. This article summarizes its chemical properties, biological effects, and relevant research findings.

The chemical structure of the compound can be described using its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22ClN
  • Molecular Weight : Approximately 295.83 g/mol

Antimicrobial Properties

Research has indicated that compounds similar to 1,3,3-trimethylindole derivatives exhibit antimicrobial activity. For instance, studies have shown that indole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.

Antioxidant Activity

Indole derivatives are known for their antioxidant properties. The presence of multiple methyl groups in the structure may enhance the electron-donating ability of the compound, thereby scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage linked to various diseases.

Cytotoxic Effects

Some studies have reported that indole-based compounds can induce cytotoxicity in cancer cell lines. The specific mechanism may involve apoptosis (programmed cell death) or cell cycle arrest. For example, a related compound was found to inhibit the proliferation of human cancer cells by inducing caspase-dependent apoptosis.

Case Studies

A series of case studies have explored the biological activity of indole derivatives:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Findings : The compound demonstrated significant inhibition of cell proliferation at concentrations above 10 µM.
    • Mechanism : Induced apoptosis through activation of caspases 3 and 9.
  • Antimicrobial Assessment :
    • Objective : To test against Gram-positive and Gram-negative bacteria.
    • Results : Showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

Data Table

Biological ActivityEffectConcentrationReference
AnticancerInhibition of proliferation>10 µM
AntimicrobialMIC against S. aureus50 µg/mL
AntioxidantFree radical scavengingNot specified

Q & A

Q. What safety protocols are critical for handling this compound under GHS05 classification?

  • Methodology :
  • PPE Requirements : Wear acid-resistant gloves (e.g., nitrile) and safety goggles. Use fume hoods for weighing/dispensing .
  • Emergency Procedures : Neutralize spills with sodium bicarbonate and rinse exposed skin with 0.1 M HCl followed by water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,3-TRIMETHYL-2-{3-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]PROP-1-EN-1-YL}INDOL-1-IUM CHLORIDE
Reactant of Route 2
1,3,3-TRIMETHYL-2-{3-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]PROP-1-EN-1-YL}INDOL-1-IUM CHLORIDE

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